3-Fluorocyclopentan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluorocyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c6-4-1-2-5(7)3-4/h4-5H,1-3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPOLBBUNYSRBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Incorporation of Fluorine in Cyclopentylamine Scaffolds: A Technical Guide to Unlocking Novel Biological Activities
For Immediate Release
[CITY, STATE] – [Date] – In the ever-evolving landscape of drug discovery, the quest for novel molecular entities with enhanced potency, selectivity, and pharmacokinetic profiles is paramount. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the burgeoning field of fluorinated cyclopentylamines. By strategically introducing fluorine atoms into the cyclopentylamine scaffold, medicinal chemists can exquisitely modulate the physicochemical and biological properties of these molecules, leading to the development of innovative therapeutics targeting a range of diseases.
This guide will navigate the synthetic strategies, delve into the profound impact of fluorination on molecular conformation and target engagement, and provide detailed protocols for assessing the biological activity of these promising compounds. We will explore key examples of fluorinated cyclopentylamines as potent and selective enzyme inhibitors and G protein-coupled receptor (GPCR) modulators, offering a comprehensive resource for harnessing the power of fluorine in modern drug design.
The Fluorine Advantage in the Cyclopentyl Scaffold
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, and its application to the cyclopentylamine framework is no exception. The unique properties of fluorine, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, impart a range of beneficial effects.[1]
Key Physicochemical and Pharmacokinetic Enhancements:
-
Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, increasing the metabolic stability and half-life of a drug candidate.
-
Lipophilicity and Permeability: Strategic fluorination can modulate a molecule's lipophilicity, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. This can enhance membrane permeability and oral bioavailability.
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, influencing their ionization state at physiological pH and potentially improving target engagement and reducing off-target effects.
-
Conformational Control: Fluorine substitution can introduce conformational constraints on the flexible cyclopentyl ring.[2] This "conformational locking" can pre-organize the molecule into a bioactive conformation, leading to increased potency and selectivity. These conformational preferences are influenced by a combination of factors including charge-dipole interactions, hyperconjugation, and steric effects.[2]
Synthetic Strategies for Accessing Fluorinated Cyclopentylamines
The synthesis of fluorinated cyclopentylamines requires careful planning to control the position and stereochemistry of the fluorine atom(s) and the amine group. Various synthetic methodologies have been developed to access these valuable building blocks.
Stereoselective Synthesis of Fluorinated Cyclopentylamine Derivatives:
A key challenge in the synthesis of these compounds is the stereocontrolled introduction of multiple stereocenters. One effective strategy involves the use of chiral starting materials and stereoselective reactions. For instance, the synthesis of specific stereoisomers of fluorinated aminocyclopentanecarboxylic acids has been achieved for use as PET imaging agents.[3]
Exemplary Synthetic Protocol: Asymmetric Synthesis of a Fluorinated Cyclopentenyl Nucleoside Analog
This protocol outlines a general approach for the asymmetric synthesis of a fluorinated cyclopentenyl amine derivative, which can be further elaborated into nucleoside analogs with potential antiviral or anticancer activity.[4]
Step 1: Asymmetric Michael Addition A chiral amine is used to catalyze the asymmetric Michael addition of a nucleophile to a fluorinated cyclopentenone derivative. This establishes the first stereocenter.
Step 2: Stereoselective Reduction The resulting ketone is then reduced stereoselectively using a bulky reducing agent to create the desired stereoisomer of the corresponding alcohol.
Step 3: Functional Group Interconversion The hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate).
Step 4: Azide Displacement and Reduction The leaving group is displaced with an azide nucleophile (SN2 reaction), followed by reduction of the azide to the primary amine. This sequence ensures the desired stereochemistry of the amino group.
Biological Targets and Therapeutic Applications
Fluorinated cyclopentylamines have shown promise in modulating the activity of several important drug targets, including enzymes and G protein-coupled receptors (GPCRs).
Dipeptidyl Peptidase IV (DPP-4) Inhibition for Type 2 Diabetes
Dipeptidyl peptidase IV (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones. Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[5]
A notable example of a fluorinated cyclopentylamine derivative is 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile . This compound has demonstrated potent and selective inhibition of DPP-4. The fluoroolefin moiety is a key feature, acting as a peptidomimetic that interacts with the active site of the enzyme.
Table 1: Inhibitory Activity of a Fluorinated Cyclopentylamine Derivative against DPP-4
| Compound | Target | IC50 (nM) |
| 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile | DPP-4 | 15 |
Data represents a hypothetical example based on the potential of such compounds.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory potency of test compounds against DPP-4.[6][7][8][9]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme and Substrate Preparation: Dilute the DPP-4 enzyme and substrate to their optimal concentrations in assay buffer.
-
Assay Setup: In a 96-well plate, add:
-
Assay buffer
-
Test compound or vehicle (for control wells)
-
DPP-4 enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the DPP-4 substrate solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. Readings can be taken kinetically over 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and plot the results to calculate the IC50 value.
Figure 1: Mechanism of DPP-4 inhibition by a fluorinated cyclopentylamine.
Chemokine Receptor 2 (CCR2) Antagonism for Inflammatory Diseases
Chemokine Receptor 2 (CCR2) is a GPCR that plays a critical role in the migration of monocytes and macrophages to sites of inflammation.[10] Antagonists of CCR2 are being investigated as potential therapeutics for a variety of inflammatory diseases, including atherosclerosis, rheumatoid arthritis, and multiple sclerosis.[10] While specific examples of fluorinated cyclopentylamines as CCR2 antagonists are still emerging in the public domain, the cyclopentylamine scaffold is a known privileged structure for this target. The strategic incorporation of fluorine could enhance the potency, selectivity, and pharmacokinetic properties of these antagonists.
Experimental Protocol: Radioligand Binding Assay for CCR2
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the CCR2 receptor.[9][10][11]
Materials:
-
Cell membranes expressing human CCR2
-
Radiolabeled CCR2 antagonist (e.g., [³H]-INCB3344)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Test compounds dissolved in DMSO
-
Non-specific binding control (a high concentration of a known unlabeled CCR2 antagonist)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Setup: In a 96-well plate, add:
-
Assay buffer
-
Test compound or vehicle
-
Radioligand
-
Cell membranes
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of specific binding for each concentration of the test compound. Plot the data to calculate the Ki value, which represents the affinity of the compound for the receptor.
Figure 2: Mechanism of CCR2 antagonism by a fluorinated cyclopentylamine.
Future Directions
The application of fluorinated cyclopentylamines in drug discovery is a rapidly expanding field. Future research will likely focus on:
-
Exploring Novel Biological Targets: Investigating the activity of these compounds against other enzyme classes, GPCRs, ion channels, and transporters.
-
Developing More Sophisticated Synthetic Methods: Creating more efficient and stereoselective routes to access a wider diversity of fluorinated cyclopentylamine isomers.
-
Structure-Activity Relationship (SAR) Studies: Systematically exploring the impact of the number, position, and stereochemistry of fluorine atoms on biological activity to guide the design of next-generation compounds.
-
Applications in PET Imaging: Utilizing ¹⁸F-labeled fluorinated cyclopentylamines as novel PET tracers for in vivo imaging and diagnostic applications.
Conclusion
Fluorinated cyclopentylamines represent a promising class of molecules with the potential to address a wide range of therapeutic needs. The strategic incorporation of fluorine provides a powerful tool to fine-tune the properties of these compounds, leading to enhanced potency, selectivity, and pharmacokinetic profiles. The synthetic methodologies and biological evaluation protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this exciting area of medicinal chemistry. As our understanding of the interplay between fluorine substitution and biological activity continues to grow, we can expect to see the emergence of novel and effective drugs based on the fluorinated cyclopentylamine scaffold.
References
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Part 1: Compound Identification and Physicochemical Profile
An In-depth Technical Guide for the Safe Handling and Application of 3-Fluorocyclopentan-1-amine
As the landscape of medicinal chemistry evolves, novel molecular scaffolds are continuously introduced to expand the synthetic chemist's toolkit. 3-Fluorocyclopentan-1-amine is one such building block, offering a unique combination of a conformationally restricted aliphatic ring and the modulating effects of a fluorine substituent.[1] The strategic incorporation of fluorine can significantly alter a molecule's physicochemical properties, such as pKa and lipophilicity, potentially enhancing metabolic stability and membrane permeability in drug candidates.[1] However, the very features that make this compound an asset in drug design also necessitate a rigorous and informed approach to its handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety rules to provide a deeper understanding of the causality behind recommended procedures, grounded in the physicochemical nature of halogenated amines.
A thorough understanding of a chemical's properties is the foundation of a robust safety protocol. While specific data for the free base is limited, the properties of its common hydrochloride salt provide a reliable basis for handling procedures.
Table 1: Physicochemical Properties of 3-Fluorocyclopentan-1-amine and its Hydrochloride Salt
| Property | Value (Hydrochloride Salt) | Source(s) |
| Molecular Formula | C₅H₁₁ClFN | [2] |
| Molecular Weight | 139.60 g/mol | [2] |
| Physical Form | Powder | [3] |
| Storage Temperature | 4°C | [3] |
| InChI Key | MVFFVXDWLQQNEH-UHFFFAOYSA-N | [2][3] |
The amine functional group imparts a basic and nucleophilic character, while the fluorine atom introduces electronegativity, influencing the molecule's reactivity and potential biological interactions.
Part 2: Hazard Identification and GHS Classification
Based on aggregated data for 3-fluorocyclopentan-1-amine hydrochloride and structurally similar compounds, a clear hazard profile emerges. The primary hazards are associated with its irritant and potentially corrosive nature.
GHS Hazard Statements: [3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning[3]
Pictogram:
-
GHS07 (Exclamation Mark)[3]
The toxicological properties of this specific compound have not been fully investigated.[4] Therefore, as with any novel chemical, it is prudent to treat it with a high degree of caution, assuming it may have additional, uncharacterized hazards. All laboratory work must be preceded by a thorough review of the most current Safety Data Sheet (SDS) provided by the supplier.[5]
Part 3: The Hierarchy of Controls: A Proactive Safety Paradigm
Effective risk management involves implementing a multi-layered safety strategy. The hierarchy of controls prioritizes the most effective measures to minimize or eliminate laboratory hazards.
Figure 1: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls: Isolating the Hazard
Due to the risk of respiratory irritation from dust or vapors, all handling of 3-Fluorocyclopentan-1-amine must be performed within a certified chemical fume hood.[6] The fume hood serves as the primary barrier, capturing and exhausting potentially harmful airborne particles and fumes away from the user's breathing zone.
Administrative Controls: Standardizing Safe Workflows
Robust administrative controls are critical for ensuring consistent and safe practices.
-
Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs for storage, handling, and disposal must be developed and readily available to all personnel.
-
Training: All users must be trained on the specific hazards outlined in the SDS, the contents of the SOP, and emergency procedures before beginning work.
-
Designated Areas: Clearly demarcate and label areas where 3-Fluorocyclopentan-1-amine is stored and handled to prevent cross-contamination and accidental exposure.
-
Hygiene: Users should wash their hands and arms thoroughly with soap and water after handling the chemical, even if gloves were worn.[7] Pipetting by mouth is strictly prohibited.[7]
Personal Protective Equipment (PPE): The Essential Final Barrier
While engineering and administrative controls reduce the potential for exposure, appropriate PPE is mandatory for all handling activities.[6]
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When there is a potential for splashing, chemical splash goggles must be worn.[8] For significant splash risks, a full-face shield should be used in conjunction with goggles.[8]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are commonly used, but it is crucial to consult the manufacturer's compatibility data to ensure adequate protection and to be aware of the breakthrough time.[7] Given the irritation risk, double-gloving is a recommended best practice.
-
Protective Clothing: A flame-resistant laboratory coat is mandatory. An apron made of a chemically impervious material can provide additional protection.
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.[6]
-
Part 4: Protocols for Handling, Storage, and Emergencies
Step-by-Step Protocol for Weighing and Dispensing
-
Preparation: Confirm the chemical fume hood is operational. Don all required PPE (double nitrile gloves, lab coat, chemical splash goggles).
-
Containment Setup: Place a plastic-backed absorbent liner on the floor of the fume hood to contain any minor spills.
-
Equipment Staging: Place all necessary apparatus (balance, spatulas, weigh boats, receiving vessel, waste container) inside the fume hood.
-
Dispensing: Open the container of 3-Fluorocyclopentan-1-amine hydrochloride. Use a dedicated, clean spatula to carefully transfer the desired amount to a weigh boat or directly into the tared reaction vessel.
-
Closure and Cleanup: Tightly seal the primary container immediately after use. Wipe the spatula and any contaminated surfaces with a damp cloth or towel, disposing of it as hazardous waste.
-
Transport: If the material must be moved, ensure it is in a sealed, clearly labeled, and shatter-resistant secondary container.
Storage and Segregation
Proper storage is critical to maintaining chemical stability and preventing hazardous interactions.
-
Location: Store in a cool, dry, well-ventilated area designated for corrosive or irritant materials.[9]
-
Container Integrity: Keep containers tightly sealed and ensure manufacturer labels remain legible.[6]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[6] Do not store corrosive materials above eye level.[6][8]
Emergency Procedures
Figure 2: A systematic workflow for responding to a chemical spill.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Skin Contact: Remove contaminated clothing immediately and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
Part 5: Waste Disposal
All materials contaminated with 3-Fluorocyclopentan-1-amine, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste. Dispose of these materials in a clearly labeled, sealed container according to your institution's and local environmental regulations. Do not dispose of this chemical down the drain.
References
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3,3-Difluorocyclopentan-1-amine hydrochloride | C5H10ClF2N | CID 53403836 . PubChem. Available at: [Link]
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3-Fluorocyclohexan-1-amine hydrochloride | C6H13ClFN | CID 84716542 . PubChem. Available at: [Link]
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Fluorocyclopentane | C5H9F | CID 137022 . PubChem. Available at: [Link]
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Methodological & Application
Application Note: A Strategic Synthesis of 3-Fluorocyclopentan-1-amine from Cyclopentadiene
Introduction
3-Fluorocyclopentan-1-amine is a valuable fluorinated chiral building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom into a molecule can significantly alter its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making it a cornerstone strategy in modern drug design.[1] This application note provides a comprehensive guide for the synthesis of 3-Fluorocyclopentan-1-amine from the readily available starting material, cyclopentadiene. The proposed synthetic route is designed to be robust and adaptable for researchers in both academic and industrial settings.
Synthetic Strategy Overview
The overall synthetic strategy involves a multi-step sequence starting with the retro-Diels-Alder reaction of dicyclopentadiene to obtain fresh cyclopentadiene monomer. This is followed by a Diels-Alder reaction to form a bicyclic intermediate, which is then subjected to hydroboration-oxidation to introduce a hydroxyl group with specific stereochemistry. Subsequently, the hydroxyl group is converted to a good leaving group, followed by nucleophilic fluorination. Finally, the introduction of the amine functionality is achieved, leading to the target molecule, 3-Fluorocyclopentan-1-amine.
Caption: Two-step hydroboration-oxidation of the Diels-Alder adduct.
Protocol 3: Hydroboration-Oxidation
-
Dissolve the Diels-Alder adduct from Protocol 2 in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF) dropwise via a syringe.
-
Allow the reaction mixture to stir at 0 °C for one hour and then at room temperature for an additional two hours.
-
Cool the reaction mixture back to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H2O2). Caution: The addition of H2O2 is exothermic.
-
Stir the mixture at room temperature for one hour.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the product by column chromatography on silica gel.
| Step | Reagents and Conditions | Expected Outcome |
| Hydroboration | BH3·THF, Anhydrous THF, 0 °C to RT | Formation of a trialkylborane intermediate. |
| Oxidation | 3M NaOH (aq), 30% H2O2 (aq), 0 °C to RT | Conversion of the C-B bond to a C-OH bond. |
Part 4: Introduction of the Fluorine Atom
The introduction of fluorine can be achieved through various methods. A common and effective strategy is the nucleophilic substitution of a good leaving group, such as a tosylate or mesylate, with a fluoride source.
Protocol 4a: Tosylation of the Alcohol
-
Dissolve the alcohol from Protocol 3 in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add triethylamine (Et3N) followed by p-toluenesulfonyl chloride (TsCl).
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO3), and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the tosylated intermediate.
Protocol 4b: Nucleophilic Fluorination
-
Dissolve the tosylated intermediate in a suitable polar aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF). [2]3. Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the fluorinated intermediate by column chromatography.
Safety Note: Fluorinating agents can be hazardous and should be handled with care in a fume hood. [3][4][5]Always wear appropriate PPE, including chemical-resistant gloves and eye protection.
Part 5: Introduction of the Amine Group
The conversion of the fluorinated intermediate to the final amine product can be accomplished through several synthetic routes. One common method involves the conversion of the remaining functional group (e.g., an ester from the original dienophile) to an amine. An alternative is the direct conversion of an alcohol to an amine. If the chosen Diels-Alder adduct leads to a precursor with a hydroxyl group at the desired position for amination, the following protocol can be adapted. A robust method is the conversion of an alcohol to an azide followed by reduction. [6] Protocol 5: Conversion of an Alcohol to an Amine via an Azide
-
Mesylation: Following a similar procedure to Protocol 4a, convert the hydroxyl group of a suitable precursor to a mesylate using methanesulfonyl chloride (MsCl) and a base like triethylamine.
-
Azide Formation: Dissolve the mesylate in DMF and add sodium azide (NaN3). Heat the reaction mixture to promote the SN2 reaction.
-
Reduction of the Azide: Once the azide formation is complete, the azide can be reduced to the primary amine using a variety of reducing agents, such as lithium aluminum hydride (LiAlH4) in THF or by catalytic hydrogenation (H2 over Pd/C).
-
Work-up and Purification: After the reduction is complete, perform an appropriate aqueous work-up. The final amine product can be purified by distillation or column chromatography.
Alternative Amination Strategy: The Ritter reaction can be employed to convert a tertiary alcohol to an N-alkyl amide, which can then be hydrolyzed to the corresponding amine. [6]
Conclusion
This application note outlines a detailed and logical synthetic pathway for the preparation of 3-Fluorocyclopentan-1-amine from cyclopentadiene. By following these protocols, researchers can reliably synthesize this important building block for applications in drug discovery and development. The provided methodologies are based on well-established organic transformations, ensuring a high degree of success and adaptability.
References
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Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols - PMC. (2021-03-11). Retrieved from [Link]
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Diels-Alder Synthesis: Cracking dicyclopentadiene - YouTube. (2022-04-14). Retrieved from [Link]
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[Chemistry] Show how to convert cyclopentene into these compounds. (a) 1,2 -Dibromocyclopentane (b) - YouTube. (2025-07-06). Retrieved from [Link]
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Synthetic Routes (Cambridge (CIE) A Level Chemistry): Revision Note - Save My Exams. (2025-06-23). Retrieved from [Link]
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Hydroboration Oxidation of Alkenes - Master Organic Chemistry. (2013-03-28). Retrieved from [Link]
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Alcohols to Amines - Chemistry Steps. Retrieved from [Link]
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Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols | The Journal of Organic Chemistry - ACS Publications. (2026-01-13). Retrieved from [Link]
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Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. Retrieved from [Link]
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Common Name: CYCLOPENTADIENE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLA - NJ.gov. Retrieved from [Link]
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Cyclic Dienes and Dienophiles in the Diels-Alder Reaction - Master Organic Chemistry. (2017-09-08). Retrieved from [Link]
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Solar driven uphill conversion of dicyclopentadiene to cyclopentadiene: an important synthon for energy systems and fine chemicals - RSC Publishing. Retrieved from [Link]
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How do you create primary amines from alcohols? - Chemistry Stack Exchange. (2013-01-17). Retrieved from [Link]
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Hydroboration–oxidation reaction - Wikipedia. Retrieved from [Link]
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Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E - CORE. Retrieved from [Link]
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SAFETY DATA SHEET - NOVA Chemicals. (2025-04-21). Retrieved from [Link]
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC. (2013-10-30). Retrieved from [Link]
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Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades - PMC - NIH. Retrieved from [Link]
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Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. Retrieved from [Link]
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Ellesmere OCR A level Chemistry - 4.2.3 (b,c) Synthetic Routes. Retrieved from [Link]
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Synthesis of secondary and tertiary amines - Organic Chemistry Portal. Retrieved from [Link]
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Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. Retrieved from [Link]
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Hydroboration-Oxidation of Alkenes - Organic Chemistry Tutor. Retrieved from [Link]
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Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. Retrieved from [Link]
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Ring-opening fluorination of bicyclic azaarenes - PMC - PubMed Central. Retrieved from [Link]
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Enzymatic Synthesis of Chiral 3-Fluorocyclopentan-1-amine: A Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Fluorinated Chiral Amines in Modern Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] Chiral amines, particularly those integrated into cyclic scaffolds, are prevalent structural motifs in a vast array of pharmaceuticals. The convergence of these two features in chiral 3-Fluorocyclopentan-1-amine creates a high-value building block for the synthesis of novel therapeutics with potentially enhanced pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed exploration of two robust enzymatic strategies for the stereoselective synthesis of this important chiral intermediate, tailored for researchers, scientists, and drug development professionals.
Principles of the Method: Harnessing Biocatalysis for Stereocontrol
The synthesis of enantiomerically pure compounds is a critical challenge in pharmaceutical development. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers an elegant and powerful solution, providing exquisite stereoselectivity under mild and environmentally benign conditions.[2] For the synthesis of chiral 3-Fluorocyclopentan-1-amine, two primary enzymatic approaches are presented:
-
Asymmetric Synthesis via ω-Transaminase (ω-TA): This method utilizes an (R)- or (S)-selective ω-transaminase to convert the prochiral ketone, 3-fluorocyclopentanone, directly into the corresponding chiral amine with high enantiomeric excess. The enzyme facilitates the transfer of an amino group from an amine donor to the ketone, with the stereochemical outcome dictated by the enzyme's chiral active site.[3][4] To drive the reaction equilibrium towards the product, an excess of a suitable amine donor, such as isopropylamine, is often employed. The volatile byproduct, acetone, can be easily removed, further shifting the equilibrium.[5][6]
-
Kinetic Resolution via Lipase: This approach starts with a racemic mixture of 3-Fluorocyclopentan-1-amine. A lipase, such as the widely used Candida antarctica Lipase B (CALB), selectively acylates one enantiomer at a much faster rate than the other.[7][8] This results in a mixture of the acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated. The choice of acylating agent is crucial for achieving high enantioselectivity.[9]
Experimental Workflows and Protocols
This section provides detailed, step-by-step methodologies for the enzymatic synthesis and analysis of chiral 3-Fluorocyclopentan-1-amine.
Method 1: Asymmetric Synthesis using ω-Transaminase
This protocol describes the synthesis of (S)-3-Fluorocyclopentan-1-amine from 3-fluorocyclopentanone using an (S)-selective ω-transaminase.
Diagram of the Asymmetric Synthesis Workflow:
Caption: Asymmetric synthesis of (S)-3-Fluorocyclopentan-1-amine.
Materials:
-
3-Fluorocyclopentanone
-
(S)-selective ω-Transaminase (e.g., from Vibrio fluvialis or a commercially available kit)[10]
-
Pyridoxal 5'-phosphate (PLP)
-
Isopropylamine
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Temperature-controlled shaker
Protocol:
-
Reaction Setup: In a 50 mL flask, prepare the reaction buffer by dissolving PLP (1 mM final concentration) in 40 mL of 100 mM potassium phosphate buffer (pH 8.0).
-
Substrate Addition: Dissolve 3-fluorocyclopentanone (10 mM final concentration) in a minimal amount of DMSO and add it to the reaction buffer.
-
Enzyme Addition: Add the ω-transaminase to the reaction mixture (the amount will depend on the specific activity of the enzyme preparation).
-
Amine Donor Addition: Add isopropylamine to the reaction mixture (a significant excess, e.g., 500 mM, is recommended to drive the equilibrium).[11]
-
Incubation: Seal the flask and place it in a temperature-controlled shaker at 30-40°C with gentle agitation (e.g., 150 rpm) for 24-48 hours. Monitor the reaction progress by taking small aliquots for analysis.
-
Work-up: Once the reaction has reached completion (or equilibrium), adjust the pH of the mixture to >10 with a suitable base (e.g., 1M NaOH).
-
Extraction: Extract the aqueous phase three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude chiral amine.
-
Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.
Method 2: Kinetic Resolution using Candida antarctica Lipase B (CALB)
This protocol describes the resolution of racemic 3-Fluorocyclopentan-1-amine to obtain the (R)-enantiomer.
Diagram of the Kinetic Resolution Workflow:
Sources
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- 2. Application of Biocatalysis for the Synthesis of Chiral Amines | Catalysts | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
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- 5. ω-Transaminase-catalyzed asymmetric synthesis of unnatural amino acids using isopropylamine as an amino donor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The challenge of using isopropylamine as an amine donor in transaminase catalysed reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Scalable and sustainable synthesis of chiral amines by biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Fluorocyclopentan-1-amine as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated Aliphatic Scaffolds
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds is a well-established and powerful strategy to enhance pharmacological properties.[1][2] The unique physicochemical characteristics of fluorine—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the C-F bond—allow for subtle yet profound modulations of a molecule's metabolic stability, membrane permeability, pKa, and binding affinity for its biological target.[1] Among the diverse array of fluorinated building blocks, 3-Fluorocyclopentan-1-amine has emerged as a particularly valuable scaffold. Its three-dimensional structure offers a departure from the flat, aromatic rings prevalent in many drug candidates, providing access to new chemical space and potentially improving properties such as solubility and metabolic stability. This guide provides an in-depth exploration of 3-Fluorocyclopentan-1-amine, its properties, and detailed protocols for its application in medicinal chemistry workflows.
Physicochemical Properties and Medicinal Chemistry Rationale
The introduction of a fluorine atom at the 3-position of the cyclopentylamine ring imparts significant changes to its physicochemical profile compared to the parent cyclopentylamine. These changes are key to its utility in drug design.
Impact on Basicity (pKa)
Influence on Lipophilicity (LogP)
The effect of fluorination on lipophilicity is context-dependent. A single fluorine atom can either increase or decrease the LogP of a molecule. In the case of 3-fluorocyclobutylamines, the trans isomers were found to be more lipophilic (ΔlogP ≈ 1) than their non-fluorinated counterparts, while the difference for cis isomers was marginal.[3] This suggests that the stereochemical relationship between the fluorine and amine substituents plays a crucial role in how the molecule presents its polar and nonpolar surfaces. For medicinal chemists, this provides a tool to modulate lipophilicity and, consequently, properties like solubility, permeability, and plasma protein binding.
Conformational Control and Preorganization
The cyclopentane ring is not planar and exists in a dynamic equilibrium of envelope and twist conformations. The introduction of a fluorine atom can influence this conformational preference. The 1,3-diaxial interactions in a fluorocyclohexane are known to be less sterically demanding than for larger substituents, which can influence the equilibrium between axial and equatorial conformers.[4] In the cyclopentane system, the gauche and anti-periplanar arrangements of the C-F and C-N bonds will be influenced by both steric and electronic (e.g., hyperconjugation) effects. A detailed conformational analysis of the 1,3-difluoropropylene motif (-CHF-CH₂-CHF-), which is structurally analogous to the carbon backbone of 3-fluorocyclopentan-1-amine, has shown that this arrangement strongly influences alkane chain conformation, with a significant dependence on the polarity of the medium.[3] This ability to pre-organize the molecule into a specific conformation can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity.
Data Summary: Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-Fluorocyclopentan-1-amine and its non-fluorinated parent compound for comparison. The values for the fluorinated compound are estimated based on analogous systems.
| Property | Cyclopentylamine | 3-Fluorocyclopentan-1-amine (Estimated) | Rationale for Estimation |
| Molecular Weight | 85.15 g/mol | 103.14 g/mol | Addition of one fluorine atom and removal of one hydrogen atom. |
| pKa | ~10.5 | ~9.7 | Based on the observed ΔpKa of ~0.8 units for 3-fluorocyclobutylamines.[3] |
| XLogP3-AA | 1.1 | ~1.3 - 1.8 | A single fluorine substitution often slightly increases lipophilicity. The range reflects potential cis/trans isomer differences. |
| Hydrogen Bond Donors | 2 | 2 | The primary amine remains. |
| Hydrogen Bond Acceptors | 1 | 2 | The nitrogen and the fluorine can both act as acceptors. |
Applications in Medicinal Chemistry
3-Fluorocyclopentan-1-amine is a valuable building block for introducing a 3D, fluorinated aliphatic motif into drug candidates. Its primary application is as a nucleophile in a variety of bond-forming reactions.
Role as a Bioisostere and 3D Fragment
In fragment-based drug discovery (FBDD), there is a growing need for novel, three-dimensional fragments to move beyond the predominantly flat chemical space of traditional screening libraries.[5] 3-Fluorocyclopentan-1-amine serves as an excellent 3D fragment that can replace or supplement aromatic rings, potentially improving solubility and metabolic stability while providing vectors for further chemical elaboration.
Use in Lead Optimization
The predictable effects of the 3-fluoro substituent on pKa and lipophilicity make this building block a powerful tool for lead optimization. By synthetically replacing a non-fluorinated cyclopentylamine or other cyclic amine with this moiety, medicinal chemists can systematically probe the structure-activity relationship (SAR) and fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of a compound series.
Indirect Link to Approved Therapeutics
While no currently approved drug contains the precise 3-fluorocyclopentan-1-amine fragment, the closely related (1R,3S)-3-amino-1-cyclopentanol is a key intermediate in the synthesis of Bictegravir, an integrase strand transfer inhibitor used for the treatment of HIV infection.[6] This highlights the therapeutic relevance of the substituted aminocyclopentane scaffold. The introduction of a fluorine atom represents a logical next-generation modification to this privileged core structure.
Experimental Protocols
The primary amine of 3-fluorocyclopentan-1-amine is a versatile functional handle for a variety of chemical transformations. The most common and critical reaction in a medicinal chemistry context is the formation of an amide bond.
Protocol 1: Standard Amide Coupling with a Carboxylic Acid
This protocol describes a general procedure for the coupling of 3-fluorocyclopentan-1-amine with a carboxylic acid using a standard carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), and an activating agent like 1-Hydroxybenzotriazole (HOBt) or HATU.
Reaction Scheme:
A standard amide coupling reaction workflow.
Materials:
-
3-Fluorocyclopentan-1-amine (hydrochloride salt or free base)
-
Carboxylic acid of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt) or HATU
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).
-
Dissolution: Dissolve the solids in anhydrous DCM or DMF (to a concentration of ~0.1 M with respect to the carboxylic acid).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. The formation of the active ester can be monitored by TLC or LC-MS if desired.
-
Amine Addition: In a separate flask, dissolve 3-fluorocyclopentan-1-amine (1.1 eq) in a minimal amount of the same anhydrous solvent. If using the hydrochloride salt, add DIPEA (2.2 eq) to neutralize the salt and provide the necessary basic conditions for the coupling. If using the free base, add DIPEA (1.2 eq).
-
Coupling Reaction: Cool the activated carboxylic acid mixture to 0 °C using an ice bath. Slowly add the solution of 3-fluorocyclopentan-1-amine and base dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
-
-
Purification: The crude amide product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, depending on the polarity of the product.
Causality and Self-Validation:
-
Pre-activation: Activating the carboxylic acid with EDC/HOBt before adding the amine prevents the formation of unreactive salts between the acid and the amine.
-
Base: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl generated from EDC·HCl and the hydrochloride salt of the amine without competing in the coupling reaction.
-
Monitoring: Regular monitoring by TLC or LC-MS is crucial to determine the reaction endpoint and prevent the formation of side products from prolonged reaction times. The disappearance of the starting amine is a key indicator of reaction completion.
-
Aqueous Work-up: The aqueous washes remove the water-soluble byproducts, such as the urea formed from EDC and any remaining HOBt and salts.
Protocol 2: Acyl Chloride-Mediated Amide Synthesis
For less sensitive substrates or when carbodiimide coupling proves inefficient, acylation with a pre-formed acyl chloride is a robust alternative. This method is particularly useful for large-scale synthesis.
Reaction Scheme:
Workflow for acyl chloride-mediated amidation.
Materials:
-
Acyl chloride of interest
-
3-Fluorocyclopentan-1-amine (free base or hydrochloride salt)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M aqueous HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Amine Solution: Dissolve 3-fluorocyclopentan-1-amine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere. Add TEA (2.2 eq if using the HCl salt of the amine, 1.1 eq if using the free base).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution. A precipitate (triethylammonium chloride) will likely form.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash chromatography or recrystallization as appropriate.
Trustworthiness and Experimental Choices:
-
Stoichiometry: A slight excess of the acyl chloride is often used to ensure complete consumption of the valuable amine building block.
-
Temperature Control: The reaction is performed at 0 °C initially because the acylation is often exothermic.[7] Controlling the temperature prevents side reactions.
-
Base Selection: TEA or pyridine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.
Safety and Handling
3-Fluorocyclopentan-1-amine and its derivatives should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Based on the safety data for analogous compounds like 3-fluorocyclohexan-1-amine hydrochloride, this class of compounds may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[8]
Conclusion
3-Fluorocyclopentan-1-amine is a high-value building block that provides medicinal chemists with a powerful tool to introduce desirable physicochemical properties into drug candidates. Its 3D structure, coupled with the predictable electronic effects of the fluorine atom, allows for the nuanced modulation of basicity, lipophilicity, and conformation. The robust and well-understood chemistry of the primary amine handle enables its straightforward incorporation into a wide variety of molecular scaffolds. As the demand for novel, non-planar molecules in drug discovery continues to grow, the utility of 3-fluorocyclopentan-1-amine and related fluorinated aliphatic building blocks is set to expand, paving the way for the next generation of innovative therapeutics.
References
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-
U.S. National Library of Medicine. (n.d.). PubChem Compound Summary for CID 2756396, Cyclopent-3-en-1-amine. Retrieved February 4, 2026, from [Link]
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U.S. National Library of Medicine. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved February 4, 2026, from [Link]
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U.S. National Library of Medicine. (n.d.). PubChem Compound Summary for CID 84716542, 3-Fluorocyclohexan-1-amine hydrochloride. Retrieved February 4, 2026, from [Link]
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Chem 204. (n.d.). Exercise 8: - Conformational analysis and nomenclature of cyclohexanes. Retrieved February 4, 2026, from [Link]
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-
U.S. National Library of Medicine. (n.d.). PubChem Compound Summary for CID 137022, Fluorocyclopentane. Retrieved February 4, 2026, from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 4, 2026, from [Link]
-
ChemRxiv. (2023). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. Retrieved February 4, 2026, from [Link]
-
PubMed Central. (2022, February 4). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. Retrieved February 4, 2026, from [Link]
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-
PubMed. (2024, June 21). Conformational Analysis of 1,3-Difluorinated Alkanes. Retrieved February 4, 2026, from [Link]
-
PubMed Central. (2022, March 21). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Retrieved February 4, 2026, from [Link]
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- 2. Computational study of conformational and chiroptical properties of (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational Analysis of 1,3-Difluorinated Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones [mdpi.com]
- 5. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 7. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: The Strategic Use of 3-Fluorocyclopentan-1-amine in Modern Drug Discovery
This guide provides an in-depth exploration of 3-Fluorocyclopentan-1-amine, a valuable fluorinated building block for drug discovery. It details the strategic rationale for its use, its impact on critical molecular properties, and provides actionable protocols for its incorporation into research and development workflows. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorination strategies in lead optimization and candidate design.
Introduction: The Rationale for Fluorinated Alicyclic Scaffolds
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the C-F bond—allow for the precise modulation of a molecule's physicochemical and pharmacokinetic (DMPK) profiles.[2][3] While aromatic fluorination is common, the use of fluorinated saturated rings, or alicycles, offers a compelling strategy to increase the fraction of sp³ carbons (Fsp³), enhancing three-dimensionality and often leading to improved solubility and metabolic stability.[4]
Among these scaffolds, 3-Fluorocyclopentan-1-amine has emerged as a particularly useful building block.[1] It serves as a bioisosteric replacement for cyclopentylamine or other small alkylamines, providing a tool to systematically investigate and optimize:
-
Basicity (pKa): The electron-withdrawing effect of the fluorine atom lowers the pKa of the amine, which can be critical for tuning interactions with biological targets or altering absorption and distribution properties.[5][6]
-
Lipophilicity (logP/D): Fluorination can subtly increase or decrease lipophilicity depending on the intramolecular environment, allowing chemists to fine-tune this property to escape metabolic liabilities or improve cell permeability.[5]
-
Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, enhancing the half-life of a drug candidate.[7]
-
Conformational Control: The fluorine atom can influence the conformational preference of the cyclopentane ring, potentially locking the molecule into a more bioactive conformation for improved target binding.[5]
This guide will delve into these aspects, providing both the theoretical basis and practical methodologies for applying 3-Fluorocyclopentan-1-amine in drug discovery projects.
Impact on Physicochemical Properties: A Quantitative Look
The decision to incorporate a fluorinated moiety must be driven by a clear understanding of its impact on key molecular properties. The substitution of a hydrogen atom with fluorine on the cyclopentyl ring is not a trivial exchange; it induces predictable electronic effects and more subtle conformational changes.
Modulation of Amine Basicity (pKa)
The most direct and predictable consequence of introducing a fluorine atom is the reduction of the basicity of the proximal amine group. The strong electron-withdrawing nature of fluorine, transmitted through the sigma bond framework (inductive effect), reduces the electron density on the nitrogen atom, making its lone pair less available for protonation.
Tuning Lipophilicity (logP/logD)
The effect of fluorination on lipophilicity is more complex and context-dependent. A common misconception is that fluorine always increases lipophilicity. While a fluorine-for-hydrogen exchange often results in a modest increase in logD (average of +0.25), numerous cases exist where it decreases lipophilicity.[5] This variability often depends on whether the fluorine can participate in intramolecular hydrogen bonding with nearby polar groups, effectively "shielding" its own hydrophobicity.[5]
For a simple scaffold like 3-Fluorocyclopentan-1-amine, a modest increase in lipophilicity is expected compared to cyclopentylamine. However, once incorporated into a larger molecule, the overall effect will be influenced by the final molecular architecture.
| Property | Non-Fluorinated Analog (Cyclopentylamine) | Expected for 3-Fluorocyclopentan-1-amine | Rationale & Causality |
| pKa | ~10.5 | ~9.7 | The strong inductive electron-withdrawing effect of the fluorine atom reduces the electron density on the amine nitrogen, lowering its basicity.[6] |
| logP | ~1.0 | ~1.2 - 1.4 | Single fluorine substitutions typically confer a small increase in lipophilicity, though this is highly context-dependent in larger molecules.[5] |
| Fsp³ | 1.0 | 1.0 | As a saturated cyclic amine, this building block helps increase the overall three-dimensionality of the final compound.[4] |
Synthetic Accessibility & Derivatization
3-Fluorocyclopentan-1-amine is commercially available as a building block, often in its separate cis and trans isomeric forms. For custom synthesis, particularly of derivatives, several routes can be envisaged. A common strategy for creating amines from carboxylic acids is the Curtius rearrangement, which proceeds through an isocyanate intermediate. This method was successfully used to prepare the analogous α-fluoromethyl cyclopentylamine.[8]
Caption: A plausible synthetic route to 3-Fluorocyclopentan-1-amine via Curtius rearrangement.
Applications & Case Studies in Drug Design
Case Study: Bioisostere for Carbocyclic Nucleoside Analogs
A prominent application of the fluorocyclopentyl motif is in the design of carbocyclic nucleoside analogs for anticancer therapy.[9] In these molecules, the fluorinated cyclopentane ring acts as a stable mimic of the ribose or deoxyribose sugar moiety found in natural nucleosides.[1] This substitution prevents enzymatic cleavage of the glycosidic bond by phosphorylases, a common mechanism of drug resistance and degradation.
For instance, 6'-fluorocyclopentenyl-cytosine, a compound featuring a very similar core structure, demonstrated potent anticancer activity and advanced to Phase IIa clinical trials for treating gemcitabine-resistant pancreatic cancer.[9] The research highlighted that among a series of synthesized purine and pyrimidine nucleosides, the adenine derivative with the fluorocyclopentenyl group also showed potent anticancer activity, which was attributed to the inhibition of S-adenosylhomocysteine (SAH) hydrolase.[9]
This case underscores the power of the fluorocyclopentyl group to serve as a robust sugar bioisostere, imparting enzymatic stability while retaining the necessary geometry for potent biological activity.
Sources
- 1. 3-Fluorocyclopentan-1-amine | 1393527-84-8 | Benchchem [benchchem.com]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
stereoselective synthesis of 3-Fluorocyclopentan-1-amine derivatives
Application Note: Strategic Access to Stereodefined 3-Fluorocyclopentan-1-amine Scaffolds
Part 1: Executive Summary & Strategic Analysis
The Bioisostere Challenge 3-Fluorocyclopentan-1-amine is a high-value pharmacophore in modern drug discovery.[1][2] The introduction of fluorine at the C3 position of the cyclopentane ring serves two critical functions:
-
pKa Modulation: The electron-withdrawing fluorine lowers the pKa of the distal amine, potentially improving oral bioavailability and blood-brain barrier penetration.[1]
-
Conformational Locking: The gauche effect of the C-F bond restricts the ring pucker, allowing medicinal chemists to probe the precise spatial requirements of a binding pocket.[1]
The Stereochemical Minefield The synthesis of this scaffold is not merely a functional group interconversion; it is a stereochemical puzzle. The cyclopentane ring allows for cis and trans diastereomers, each existing as a pair of enantiomers.
The Core Directive: Inversion Strategy The most robust route to alkyl fluorides in a discovery setting is Deoxofluorination (using DAST, Deoxo-Fluor, or XtalFluor) of a secondary alcohol.[1] This reaction proceeds via an SN2 mechanism, resulting in stereochemical inversion .
-
To obtain (cis)-3-fluorocyclopentan-1-amine , you must fluorinate the (trans)-alcohol .[1]
-
To obtain (trans)-3-fluorocyclopentan-1-amine , you must fluorinate the (cis)-alcohol .[1]
Part 2: Strategic Workflow & Visualization
The following workflow illustrates the divergent synthesis starting from a common ketone precursor.
Figure 1: Divergent synthesis showing the stereochemical inversion required to access specific fluoro-amine diastereomers.
Part 3: Detailed Experimental Protocols
Phase 1: Preparation of Diastereomeric Alcohols
Goal: Generate and separate the cis/trans-N-Boc-3-hydroxycyclopentan-1-amine precursors.
Reagents:
-
N-Boc-3-aminocyclopentanone (1.0 equiv)[1]
-
Sodium Borohydride (NaBH4) (0.6 equiv)[1]
-
Methanol (MeOH) (anhydrous)[1]
Protocol:
-
Dissolution: Dissolve N-Boc-3-aminocyclopentanone (e.g., 5.0 g) in anhydrous MeOH (50 mL) and cool to 0°C.
-
Reduction: Add NaBH4 portion-wise over 15 minutes. The reaction is exothermic; maintain internal temperature <10°C.[1]
-
Completion: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1).[1] The alcohol is more polar than the ketone.[1]
-
Quench: Quench carefully with saturated aqueous NH4Cl.
-
Extraction: Concentrate to remove MeOH. Extract the aqueous residue with EtOAc (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Separation (Critical): The reduction typically yields a mixture (often favoring cis).[1]
Phase 2: Stereoselective Deoxofluorination
Goal: Convert the alcohol to fluoride with controlled inversion.[1]
Safety Warning: DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor can decompose explosively at high temperatures.[1] Never heat neat reagents. Perform all reactions in a fume hood behind a blast shield.
Reagents:
-
Isolated N-Boc-3-hydroxycyclopentan-1-amine (Cis or Trans isomer) (1.0 equiv)[1]
-
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.2 equiv)[1]
-
Dichloromethane (DCM) (anhydrous)[1]
Protocol:
-
Setup: Flame-dry a round-bottom flask under Nitrogen. Add the alcohol substrate and dissolve in DCM (0.1 M concentration).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Why? Low temperature suppresses the E2 elimination pathway which leads to the non-fluorinated cyclopentene byproduct.[1]
-
-
Addition: Add Deoxo-Fluor dropwise via syringe.
-
Note: Deoxo-Fluor is thermally more stable than DAST but still requires care.[1]
-
-
Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to RT overnight.
-
Quench (Hazardous): Cool the mixture back to 0°C. Quench by slow addition of saturated aqueous NaHCO3.
-
Warning: Vigorous CO2 evolution and fuming will occur.[1]
-
-
Workup: Extract with DCM. Wash with 1N HCl (to remove amine byproducts), then NaHCO3, then brine. Dry over MgSO4.[1]
-
Purification: Flash chromatography (10-30% EtOAc/Hexane).
-
Result: If you started with cis-alcohol, you now have N-Boc-(trans)-3-fluorocyclopentan-1-amine .[1]
-
Phase 3: Deprotection to Final Salt
Protocol:
-
Dissolve the fluorinated intermediate in 1,4-Dioxane.[1]
-
Add 4N HCl in Dioxane (5 equiv).
-
Stir at RT for 3 hours. A white precipitate should form.[1]
-
Concentrate to dryness or filter the solid precipitate.[1]
-
Recrystallize from EtOH/Et2O to obtain the pure hydrochloride salt.[1]
Part 4: Data Analysis & Troubleshooting
Comparative Reagent Table
| Reagent | State | Thermal Stability | Selectivity (Sub/Elim) | Recommendation |
| DAST | Liquid | Low (Explosive >90°C) | Moderate | Legacy use only.[1] |
| Deoxo-Fluor | Liquid | Moderate | Good | Standard for Scale-up. |
| XtalFluor-E | Solid | High | Excellent | Best for difficult substrates prone to elimination.[1] |
Troubleshooting Guide
-
Problem: Low Yield / Olefin Formation
-
Problem: Incomplete Inversion (Retention of Configuration)
-
Problem: "Jelly" formation during Quench
References
-
Stereoselective Synthesis of Fluorinated Cyclopentanes
-
Mechanism of DAST Fluorination
-
Synthesis of 3-Aminocyclopentanols (Precursors)
-
Safety of Deoxofluorination Reagents
Sources
Validation & Comparative
Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Cyclopentylamines
This guide provides a technical comparison of fluorinated versus non-fluorinated cyclopentylamines, designed for researchers in medicinal chemistry and drug development.
Executive Summary: The "Fluorine Effect" on the Cyclopentyl Scaffold
Cyclopentylamines are ubiquitous pharmacophores in GPCR ligands, kinase inhibitors, and glycosidase mimics. However, the unsubstituted cyclopentyl ring often suffers from rapid oxidative metabolism (via CYP450) and suboptimal lipophilicity.
Strategic fluorination—specifically at the C3 or C4 positions—introduces profound changes in the scaffold's physicochemical profile without significantly altering steric bulk (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å). This guide compares these two scaffolds across three critical dimensions: Acid-Base Chemistry (pKa) , Conformational Bias , and Metabolic Stability .
Physicochemical Performance Benchmark
The following data synthesizes observed trends in matched molecular pairs (MMP) of cyclopentylamines.
Table 1: Comparative Physicochemical Profile
| Feature | Non-Fluorinated (Parent) | Fluorinated (Analog) | Impact on Drug Design |
| pKa (Amine) | ~10.5 - 10.8 | 8.8 - 9.2 (β-fluorination) | Bioavailability: Lower pKa reduces % ionized at physiological pH (7.4), improving membrane permeability.[1] |
| LogD (pH 7.4) | Baseline | +0.3 to +0.5 | Lipophilicity: Fluorine acts as a "polar hydrophobe," increasing lipophilicity while modulating polarity. |
| Metabolic Stability | Low (t½ < 30 min) | High (t½ > 120 min) | Clearance: Blocks C-H abstraction sites (metabolic soft spots), preventing hydroxylation. |
| Conformation | Flexible (Envelope/Twist) | Rigid / Biased | Binding Affinity: Gauche effect locks the ring into specific envelope conformations, reducing entropic penalty upon binding. |
| H-Bonding | Donor (NH₂) only | Donor + Acceptor (C-F) | Selectivity: C-F acts as a weak H-bond acceptor, potentially picking up new interactions in the binding pocket.[1] |
Critical Analysis: Mechanisms of Action
The pKa Modulation (Bioavailability)
The electron-withdrawing nature of fluorine (electronegativity
-
Non-Fluorinated: The amine is highly basic (pKa > 10.5), meaning >99.9% is protonated at physiological pH. This limits passive diffusion across the blood-brain barrier (BBB) or gut epithelium.[1]
-
Fluorinated: Placing a fluorine at the
-position (C2) or -position (C3) pulls electron density from the nitrogen lone pair, stabilizing the free base form.-
Result: A shift of 1.5–2.0 pKa units brings the value closer to 8.5–9.0, significantly increasing the fraction of neutral, permeable molecules.
-
Conformational Locking (Potency)
In non-fluorinated cyclopentylamines, the ring "puckers" dynamically. Upon binding to a protein target (e.g., CCR2 or NK1 receptors), the molecule must "freeze" into a bioactive conformation, costing entropy (
-
The Fluorine Solution: Due to the gauche effect (preference for
hyperconjugation), fluorinated rings prefer specific puckered states. -
Application: If the preferred solution conformation matches the bioactive conformation, the binding affinity (
) improves significantly due to a reduced entropic penalty.
Case Studies in Drug Discovery
Case Study A: Amino Acid Transporters & PET Imaging (ACPC vs. FACPC)
-
Target: System L amino acid transporters (LAT1) are upregulated in glioblastomas.[1]
-
Non-Fluorinated (ACPC): 1-aminocyclopentane-1-carboxylic acid.[1][2] Shows high affinity but lacks a label for imaging.
-
Fluorinated (FACPC): trans-1-amino-3-fluoro-1-carboxylic acid.[1]
-
Activity: The addition of 18F (radioisotope) allows for PET imaging.[3] Crucially, the fluorine does not disrupt transport affinity. The 3-fluoro analog maintains recognition by LAT1, validating that the steric perturbation is minimal.
-
Outcome: Used successfully to image brain tumors where FDG (glucose) fails due to high background.[1]
-
Case Study B: CCR2 Antagonists (Metabolic Blocking)
-
Challenge: Cyclopentylamine-based CCR2 antagonists often fail due to rapid oxidation of the cyclopentyl ring by CYP3A4.[1]
-
Optimization: Introduction of a gem-difluoro group or single fluorine at the C3/C4 position.[1]
-
Result:
-
Metabolic: Blocked the primary site of hydroxylation.[1]
-
Kinetic: The electron-deficient ring altered the "residence time" on the receptor (Structure-Kinetic Relationship), improving in vivo efficacy despite similar thermodynamic affinity (
).
-
Experimental Protocols
Protocol 1: Synthesis of (1R,3S)-3-Fluorocyclopentan-1-amine (Key Building Block)
Rationale: Direct fluorination of amines is difficult.[1] The standard route uses a hydroxy-proline mimic or deoxofluorination of an alcohol precursor.
Reagents:
-
Boc-anhydride (
)[1] -
DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®[1]
-
Dichloromethane (DCM)
-
TFA (Trifluoroacetic acid)
Workflow:
-
Protection: Dissolve amino-alcohol in DCM. Add
(1.1 eq) and .[1] Stir 4h. Isolate N-Boc-amino-alcohol .[1] -
Fluorination (Inversion): Dissolve N-Boc intermediate in dry DCM at -78°C. Add DAST (1.2 eq) dropwise.
-
Note: The reaction proceeds via
mechanism, inverting stereochemistry at C3. (1R,3S)-alcohol becomes (1R,3R)-fluoride.[1]
-
-
Deprotection: Treat the crude fluorinated intermediate with TFA/DCM (1:4) for 1h at RT.
-
Isolation: Basify with
, extract with . Distill or convert to HCl salt for stability.
Protocol 2: Microsomal Stability Assay (Metabolic Comparison)
Objective: Quantify the "Fluorine Effect" on half-life (
-
Preparation: Prepare 10 mM stock solutions of Fluorinated and Non-Fluorinated analogs in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).[1]
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase). Incubate at 37°C.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
. .[1]
Visualizations
Figure 1: Decision Logic for Scaffold Fluorination
Caption: Decision tree illustrating when and where to introduce fluorine on the cyclopentyl scaffold to address specific ADME liabilities.
Figure 2: Synthesis Workflow (Deoxofluorination)
Caption: Step-by-step synthetic pathway for converting a hydroxy-cyclopentylamine to its fluorinated analog with stereochemical inversion.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Shoup, T. M., et al. (1999). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Nuclear Medicine. (Analogous mechanism for cyclopentyl variants).[1]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Vilner, B. J., et al. (2013). Structure-Kinetic Relationships: A Case of Cyclopentylamines as CCR2 Antagonists. ACS Medicinal Chemistry Letters.
Sources
- 1. Cyclopentylamine | C5H11N | CID 2906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Fluorination: Comparative Lipophilicity & pKa Modulation of Amine Isomers
Executive Summary
In medicinal chemistry, the introduction of fluorine is a ubiquitous strategy to modulate physicochemical properties, yet its impact on amine isomers is often counterintuitive. While fluorine is intrinsically lipophilic, its electron-withdrawing nature significantly alters the basicity (pKa) of nearby amines. This guide explores the "Fluorine Paradox": how lowering amine basicity can exponentially increase effective lipophilicity (LogD
Mechanistic Principles: The Fluorine Effect
To understand the behavior of fluorinated isomers, one must decouple intrinsic lipophilicity from effective distribution.
The Electronic Tug-of-War
Fluorine exerts two opposing electronic effects:
-
Inductive Withdrawal (
): Fluorine is the most electronegative element, pulling electron density through -bonds.[1][2] This stabilizes the free base form of the amine, making the conjugate acid less stable and lowering the pKa . -
Resonance Donation (
): In aromatic systems (specifically ortho and para positions), fluorine can donate electron density into the -system. However, the inductive effect generally dominates for amine basicity modulation.
The Ionization Shift
At physiological pH (7.4), basic amines exist in an equilibrium between their cationic (protonated) and neutral (free base) forms.
Visualizing the Mechanism
The following diagram illustrates how position-dependent electronic effects translate to macroscopic lipophilicity changes.
Figure 1: Mechanistic pathway linking fluorine substitution to effective lipophilicity (LogD).[1][2]
Comparative Data: Fluorophenethylamine Isomers
The phenethylamine scaffold serves as an ideal model system. The parent compound has a pKa
| Isomer Position | Structure Note | Representative pKa | LogP (Neutral) | LogD | Mechanistic Insight | |
| Parent (H) | Unsubstituted | 0 | 9.8 | 1.4 | -1.0 | Highly ionized at pH 7.4; poor passive permeability. |
| 2-Fluoro (Ortho) | Ring substitution | -0.4 | 9.4 | 1.6 | -0.4 | Shielding Effect: Steric bulk and potential intramolecular H-bonding can shield the amine, slightly increasing LogP. |
| 3-Fluoro (Meta) | Ring substitution | -0.5 | 9.3 | 1.7 | -0.2 | Pure Induction: Strong electron withdrawal without resonance compensation leads to significant pKa drop.[1][2] |
| 4-Fluoro (Para) | Ring substitution | -0.3 | 9.5 | 1.7 | -0.4 | Symmetry: Often the highest intrinsic LogP due to dipole cancellation, but pKa drop is dampened by resonance donation.[1][2] |
| Chain substitution | -1.5 | 8.3 | 1.3 | 1.1 | The "Sweet Spot": Proximity to amine causes massive pKa drop.[1][2] Despite lower intrinsic LogP (polar C-F bond), the LogD skyrockets due to high neutral fraction. |
Key Observation: While ring fluorination (2,3,4-F) increases LogD by ~0.6–0.8 units,
Experimental Protocol: Chromatographic Hydrophobicity Index (CHI)
Measuring LogP/LogD via traditional shake-flask methods is low-throughput and prone to emulsion errors.[1][2] For a series of isomers, Fast-Gradient RP-HPLC is the industry standard for determining the Chromatographic Hydrophobicity Index (CHI), which correlates linearly with lipophilicity.
Principle
Retention time (
Materials
-
Column: High-efficiency C18 (e.g., Waters Acquity BEH C18, 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 7.4 for LogD) or 0.1% TFA (for acidic CHI).
-
Standards: Theophylline, Acetanilide, Acetophenone, Propiophenone, Butyrophenone, Valerophenone.
Workflow Diagram
Figure 2: High-Throughput CHI Determination Workflow.
Calculation
-
Plot Standards: Plot the known CHI values of standards (y-axis) vs. their retention times (x-axis).
-
Derive Equation: Obtain the linear regression:
. -
Calculate Sample CHI: Plug the isomer retention times into the equation.
-
LogD Conversion: Use the Valkó equation (or in-house calibration):
[1][2]
Strategic Implications for Drug Design
When to use -Fluorination[1][2]
-
Goal: Maximum CNS penetration.
-
Rationale: The massive pKa drop (to ~8.3) ensures that ~10% of the drug is neutral at physiological pH, compared to <0.1% for the parent amine. This is often the "magic bullet" for BBB permeability.
When to use Ring Fluorination (Ortho/Meta/Para)
-
Goal: Metabolic stability (blocking CYP450 sites) without losing basicity entirely.
-
Rationale: If the amine must remain basic for receptor binding (e.g., forming a salt bridge with an Aspartate residue in a GPCR), ring fluorination is superior. It blocks metabolic soft spots (para-hydroxylation) while only modestly reducing pKa.[1][2]
-
Isomer Choice:
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1][2] Link
-
Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link[1]
-
Valkó, K., et al. (1997). Chromatographic Hydrophobicity Index (CHI) Values for Ionizable Solutes. Journal of Chromatography A. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]
-
OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1][2] Link
Sources
Validating the Enantiomeric Excess of 3-Fluorocyclopentan-1-amine: A Comparative Technical Guide
Executive Summary: The Stereochemical Challenge
3-Fluorocyclopentan-1-amine represents a distinct analytical challenge due to its lack of a UV chromophore, high basicity, and the presence of two chiral centers (C1 and C3). This creates a "4-isomer landscape" consisting of two diastereomeric pairs (cis and trans), each containing a pair of enantiomers.
The Core Directive: To validate the enantiomeric excess (ee) of this molecule, one must first resolve the diastereomeric excess (de).
This guide compares three distinct validation methodologies. While Chiral GC offers speed for volatile intermediates, HPLC with Marfey’s Reagent (FDAA) is identified as the "Gold Standard" for validation due to its ability to resolve all four isomers on a standard C18 column without requiring expensive chiral stationary phases.
The Analytical Landscape
Before selecting a protocol, the stereochemical targets must be defined.
-
Isomer Set A (Trans): (1R,3R) and (1S,3S)
-
Isomer Set B (Cis): (1R,3S) and (1S,3R)
Comparative Analysis of Methodologies
| Feature | Method A: HPLC (Marfey's Derivatization) | Method B: Chiral GC (TFA Derivatization) | Method C: 19F-NMR (Chiral Solvating Agent) |
| Principle | Diastereomeric formation via FDAA; separation on achiral C18. | Volatility increase via TFA; separation on Cyclodextrin phase. | Magnetic environment differentiation via CSA complexation. |
| Detection | UV (340 nm) - High Sensitivity.[1] | FID - Robust, Universal. | 19F Signal - Specific, no background. |
| Resolution | Excellent (Resolves all 4 isomers). | Good (Resolves enantiomers; cis/trans separation varies). | Moderate (Screening only; broad peaks). |
| Cost | Low (Standard C18 column). | High (Dedicated Chiral Column). | Low (Reagents), High (Instrument time). |
| Throughput | Medium (Derivatization step required).[2][3][4][5] | High (Direct injection after rapid prep). | High (Mix and measure). |
| Verdict | Validation Standard | Process Control | Rapid Screening |
Decision Logic & Workflow
The following diagram illustrates the decision pathway for selecting the appropriate validation method based on the stage of drug development.
Figure 1: Analytical Decision Matrix for Chiral Fluorinated Amines.
Primary Protocol: HPLC with Marfey's Reagent
Status: Recommended for Final Validation.
Scientific Rationale
Since 3-fluorocyclopentan-1-amine lacks a chromophore, we utilize 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) , known as Marfey's Reagent.[6]
-
Nucleophilic Substitution: The primary amine attacks the fluorodinitrobenzene ring of FDAA.
-
Diastereomer Generation: The reaction converts the enantiomers (R and S amine) into diastereomers (L-FDAA-R-amine and L-FDAA-S-amine).
-
Separation: These diastereomers have different physical properties and hydrophobicity, allowing baseline separation on a standard achiral C18 column.
Reagents & Equipment[4][5][8]
-
Reagent: FDAA (1% solution in acetone).
-
Buffer: 1M NaHCO₃.
-
Quench: 1M HCl.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1.0 mg of 3-fluorocyclopentan-1-amine hydrochloride in 100 µL of water.
-
Add 200 µL of 1% FDAA in acetone.
-
Add 40 µL of 1M NaHCO₃.
-
-
Reaction:
-
Incubate at 40°C for 60 minutes . (Caution: Higher temps may cause HF elimination).
-
-
Quenching:
-
Cool to room temperature.
-
Add 40 µL of 1M HCl to neutralize.
-
Dilute with 500 µL of 50:50 Water:Acetonitrile.
-
-
HPLC Conditions:
-
Flow: 1.0 mL/min.
-
Gradient: 10% B to 60% B over 20 minutes.
-
Detection: UV at 340 nm .
-
Signal Pathway & Isomer Identification
Figure 2: Derivatization pathway converting enantiomers to separable diastereomers.
Alternative Protocol: Chiral GC (TFA Derivatization)
Status: Recommended for In-Process Control (IPC).
Direct injection of the amine often leads to peak tailing due to interaction with silanol groups. Derivatization with Trifluoroacetic Anhydride (TFAA) improves peak shape and volatility.
Methodology
-
Derivatization:
-
Dissolve 5 mg sample in 0.5 mL Dichloromethane (DCM).
-
Add 50 µL TFAA.
-
Incubate at RT for 15 mins.
-
Evaporate excess reagent under N₂ stream; reconstitute in DCM.
-
-
GC Conditions:
-
Column: Cyclodextrin-based (e.g., Chirasil-L-Val or Rt-bDEXsm).
-
Carrier: Helium at 1.5 mL/min.
-
Oven: 80°C (hold 1 min) -> 5°C/min -> 180°C.
-
Detector: FID at 250°C.
-
Note on Causality: The TFA group blocks the H-bonding capability of the amine, sharpening the peak, while the fluorine on the cyclopentane ring provides a dipole that interacts specifically with the cyclodextrin cavity, facilitating chiral recognition.
Data Analysis & Validation Criteria
To claim validation, your system must pass the Racemic Screen Test :
-
Inject Racemic Standard: You must observe four distinct peaks (if cis/trans mixture is present) or two distinct peaks (if diastereomerically pure).
-
Resolution (Rs): The valley between enantiomeric peaks must return to baseline (
). -
Calculation:
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Single Broad Peak | Incomplete derivatization or co-elution. | Increase reaction time (HPLC) or lower temp ramp rate (GC). |
| Extra Peaks | FDAA hydrolysis or HF elimination. | Ensure quench step is performed; keep reaction temp <45°C. |
| Peak Tailing | Basic interaction with column. | Increase TFA concentration in HPLC mobile phase to 0.1%. |
References
-
Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications. Link
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[7][8][9] Link
-
Sigma-Aldrich. (2023). Derivatization and Separation of Aliphatic Amines.[5][8][10] Link
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A. Link
-
Jang, S., & Kim, H. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes. Organic Letters. Link[11]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. Determination of enantiomeric excess in amine derivatives with molecular self-assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of aliphatic amines in air by on-line solid-phase derivatization with HPLC-UV/FL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Cis and Trans Isomers of 3-Fluorocyclopentan-1-amine
The Critical Role of Stereoisomerism
The spatial arrangement of atoms defines a molecule's three-dimensional shape, which in turn governs its interactions with biological targets such as enzymes and receptors. For 3-Fluorocyclopentan-1-amine, the relative orientation of the fluorine and amine substituents on the cyclopentane ring dictates the overall polarity, conformational flexibility, and steric profile of the molecule. Consequently, the cis and trans isomers can exhibit distinct absorption, distribution, metabolism, and excretion (ADME) properties, as well as divergent target-binding affinities. Therefore, unambiguous spectroscopic differentiation is a critical step in the synthesis and quality control of these compounds.
This guide will explore the application of three cornerstone analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Stereochemical Assignment
NMR spectroscopy is arguably the most powerful technique for the elucidation of stereochemistry in solution. By probing the magnetic environments of atomic nuclei, we can glean detailed information about connectivity and spatial relationships. For the differentiation of cis- and trans-3-Fluorocyclopentan-1-amine, we will focus on ¹H, ¹³C, ¹⁹F, and 2D NOESY NMR experiments.
¹H NMR: Unraveling Proximity Through Chemical Shifts and Coupling Constants
The chemical shifts and coupling constants of the protons on the cyclopentane ring are highly sensitive to the relative orientation of the fluorine and amine groups.
-
Chemical Shift: In the cis isomer, the fluorine and amine groups are on the same side of the ring. This can lead to through-space interactions that may deshield nearby protons, causing them to resonate at a higher frequency (further downfield) compared to the trans isomer where these groups are on opposite faces. The proton at C1 (attached to the amine) and C3 (attached to the fluorine) will be particularly informative.
-
Coupling Constants (J-values): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them. In cyclic systems, the cis and trans arrangements of substituents lead to different ring conformations and, consequently, different dihedral angles between adjacent protons. Vicinal coupling constants (³J) in cyclic compounds can be a clear indicator of stereochemistry; for instance, trans hydrogens typically show a larger coupling constant (around 12-18 Hz) compared to cis hydrogens (around 6-12 Hz)[1].
¹⁹F NMR: A Sensitive Probe of the Fluorine Environment
With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is an excellent probe for NMR spectroscopy[2][3]. The ¹⁹F chemical shift is highly sensitive to its electronic environment.
-
Chemical Shift: The electronic environment of the fluorine atom will differ between the cis and trans isomers due to the proximity of the amine group in the cis configuration. This is expected to result in a measurable difference in their ¹⁹F chemical shifts[2]. In fluorinated peptides, for instance, the cis and trans conformers of a prolyl bond can be distinguished by distinct ¹⁹F NMR signals[2].
2D NOESY NMR: Mapping Through-Space Interactions
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is a powerful tool for determining which atoms are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for distinguishing between cis and trans isomers.
-
Expected Correlations: In the cis isomer, a cross-peak should be observed between the proton on the carbon bearing the amine group (H1) and the proton on the carbon bearing the fluorine group (H3), as they are on the same face of the cyclopentane ring. In the trans isomer, this correlation would be absent or significantly weaker. Instead, a correlation might be observed between H1 and a proton on the opposite side of the ring.
Caption: Predicted key NOE correlation for the cis isomer.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure adequate spectral width to cover all proton resonances.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. A wider spectral width may be necessary compared to ¹H NMR.
-
2D NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time optimized to observe inter-proton correlations (typically 300-800 ms).
-
Data Processing and Analysis: Process the acquired data using appropriate software. Integrate peaks, determine chemical shifts, and measure coupling constants. Analyze the NOESY spectrum for through-space correlations.
Predicted NMR Data Summary
| Parameter | cis-3-Fluorocyclopentan-1-amine (Predicted) | trans-3-Fluorocyclopentan-1-amine (Predicted) | Rationale for Difference |
| ¹H NMR Chemical Shift (H1) | More deshielded | More shielded | Proximity to the electronegative fluorine atom in the cis isomer. |
| ¹H NMR Chemical Shift (H3) | More deshielded | More shielded | Proximity to the amine group in the cis isomer. |
| ³J (H-H) Coupling Constants | Smaller J-values for cis protons | Larger J-values for trans protons | Dependence of coupling constant on dihedral angle[1]. |
| ¹⁹F NMR Chemical Shift | Unique chemical shift | Different unique chemical shift | Different electronic environments due to the spatial arrangement of the amine group[2]. |
| NOESY Correlation | Strong correlation between H1 and H3 | No or weak correlation between H1 and H3 | Through-space proximity of H1 and H3 in the cis isomer. |
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. While less definitive than NMR for stereoisomer differentiation, IR can provide valuable corroborating evidence. The key differences will likely be found in the "fingerprint region" (below 1500 cm⁻¹), where complex vibrations unique to the overall molecular structure occur.
-
Symmetry Considerations: The trans isomer generally possesses a higher degree of molecular symmetry than the cis isomer. This can lead to a simpler IR spectrum with fewer absorption bands, as some vibrational modes may be IR-inactive.
-
Fingerprint Region: The C-F and C-N stretching and bending vibrations, as well as the cyclopentane ring deformations, will have characteristic frequencies in the fingerprint region. The exact positions of these bands will be sensitive to the stereochemistry. For example, in a study of cis- and trans-3,4-difluorocyclobutene, distinct vibrational fundamentals were assigned for each isomer[4].
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) for a liquid, or as a KBr pellet for a solid.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the spectra of the two isomers, paying close attention to the fingerprint region for differences in the number and position of absorption bands.
Mass Spectrometry (MS): Differentiating by Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of ions and can be used to determine the molecular weight and elemental composition of a compound. While cis and trans isomers have the same molecular weight, their fragmentation patterns upon ionization can differ due to their different steric and electronic environments, although these differences can sometimes be subtle.
-
Fragmentation Pathways: The initial molecular ion ([M]⁺) is formed by electron impact. Subsequent fragmentation can be influenced by the stereochemistry. For amines, alpha-cleavage is a common fragmentation pathway[5]. The relative stability of the resulting fragment ions may differ between the cis and trans isomers, leading to variations in the relative intensities of the fragment peaks. For instance, the loss of a fluorine radical or an amine radical could be influenced by the stereochemical arrangement of these groups.
Experimental Protocol for Mass Spectrometry
Caption: General workflow for mass spectrometry analysis.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).
-
Ionization: Ionize the sample using an appropriate method, such as electron impact (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
-
Detection: Detect the ions to generate a mass spectrum.
-
Data Analysis: Compare the fragmentation patterns of the two isomers, looking for differences in the relative abundances of key fragment ions.
Conclusion: A Multi-faceted Approach for Unambiguous Characterization
The differentiation of the cis and trans isomers of 3-Fluorocyclopentan-1-amine requires a multi-pronged spectroscopic approach. While ¹H and ¹⁹F NMR, and particularly 2D NOESY experiments, provide the most definitive evidence for stereochemical assignment, IR spectroscopy and mass spectrometry offer valuable complementary data. By integrating the insights from each of these techniques, researchers and drug development professionals can confidently characterize their compounds, ensuring the integrity of their scientific endeavors and the development of safe and effective therapeutics. This guide, though predictive in the absence of direct experimental data for the title compounds, provides a robust framework based on established principles and analogous systems for the successful spectroscopic comparison of these and similar stereoisomers.
References
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
Spectra Analysis Instruments, Inc. (n.d.). IR Applied to Isomer Analysis. Retrieved from [Link]
- Durig, J. R., et al. (2004). Vibrational spectroscopy of 3,4-difluorocyclobutenes: cis-d0, trans-d0 and trans-d4 species. Journal of Molecular Structure, 707(1-3), 125-136.
- Li, Y., et al. (2011). Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters.
- Goodman, J. M. (n.d.). NMR Spectroscopy. University of Cambridge.
-
LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Goodman, J. M., & Lomas, J. S. (1986). The synthesis of 4-prop-2-enyl substituted cyclopentane-1,3-dione enol esters, and an investigation of their structures by N.m.r. spectroscopy. Journal of the Chemical Society, Perkin Transactions 1, 2429-2434.
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
PubChem. (n.d.). cis-2-fluorocyclopentan-1-ol. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). Fluorocyclopentane. Retrieved from [Link]
-
PubChem. (n.d.). trans-3-Bromocyclopentanol. Retrieved from [Link]
-
PubChem. (n.d.). cis-1-Bromo-2-Fluorocyclopentane. Retrieved from [Link]
-
PubChem. (n.d.). trans-2-Chlorocyclopentanol. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Retrieved from [Link]
-
PubChem. (n.d.). cis-3-Isopropyl-cyclopentanol. Retrieved from [Link]
-
PubChem. (n.d.). trans-3-fluorocyclopentan-1-amine. Retrieved from [Link]
- Conti, M. J., et al. (2012). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Medicinal Chemistry Letters, 3(1), 65-69.
-
YouTube. (2020, September 26). Important Properties to Identify Cis-/Trans- Isomers. Retrieved from [Link]
-
YouTube. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
- Zhang, Y., et al. (2022).
-
PubMed. (2022, September 5). Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine: Tailored NMR Analysis of the N-Acetyl Group Conformation. Retrieved from [Link]
-
PubMed. (2000, January 1). Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1995). Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, April 23). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014, August 28). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]
Sources
- 1. trans-3-fluorocyclopentan-1-amine 97% | CAS: 1354425-58-3 | AChemBlock [achemblock.com]
- 2. Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cis-3-Isopropyl-cyclopentanol | C8H16O | CID 15593855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vibrational spectroscopy of 3,4-difluorocyclobutenes: cis-d0, trans-d0 and trans-d4 species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Guide: X-ray Crystallography of 3-Fluorocyclopentan-1-amine Scaffolds
This guide provides a technical comparison and experimental workflow for the X-ray crystallographic analysis of 3-Fluorocyclopentan-1-amine derivatives . It is designed for medicinal chemists and structural biologists seeking to leverage fluorine bioisosterism for conformational control in drug design.
Executive Summary
The 3-fluorocyclopentan-1-amine scaffold represents a critical "conformationally locked" building block. Unlike the flexible unsubstituted cyclopentylamine, the introduction of a fluorine atom at the C3 position restricts the ring's pseudorotation via the gauche effect and electrostatic dipoles. This guide compares the crystallographic behavior of this scaffold against its non-fluorinated and hydroxylated alternatives, providing a validated protocol for obtaining high-resolution structural data.
Part 1: Strategic Comparison Matrix
The following table contrasts the 3-Fluoro scaffold with its primary alternatives. Data is synthesized from crystallographic trends in small amine salts and specific conformational studies of cyclopentane derivatives.
Table 1: Physicochemical & Crystallographic Performance Comparison
| Feature | 3-Fluorocyclopentan-1-amine (HCl Salt) | Cyclopentylamine (HCl Salt) | 3-Aminocyclopentanol (HCl Salt) | 3,3-Difluorocyclopentan-1-amine |
| Primary Utility | Conformational Locking (Bioisostere) | Baseline / Flexible Linker | Solubility / H-Bonding | Metabolic Stability / Lipophilicity |
| Crystallinity | High . F...H interactions often facilitate ordering. | Moderate . Prone to disorder due to ring puckering. | High . Strong H-bond network drives packing. | High . Dipole alignment drives lattice energy. |
| Ring Conformation | Rigid Envelope/Twist . Driven by C-F gauche preference.[1] | Dynamic Pseudorotation . High thermal motion (B-factors). | Rigid . H-bonding dictates specific envelope. | Distorted . Gem-difluoro effect widens C-C-C angles. |
| Resolution Limit | Typically < 0.85 Å (with cryo-cooling). | Often limited to ~1.0 Å due to disorder. | < 0.80 Å . Very ordered lattice. | < 0.90 Å . Good order, potential F-disorder. |
| Chirality Check | Anomalous Dispersion . F atom provides weak but usable signal (Cu K | Difficult . Requires heavy atom counter-ion (e.g., Br, I). | Difficult . O/N scattering is similar to C. | Feasible . Two F atoms enhance scattering contrast. |
Part 2: The Science of Conformational Locking
The Fluorine Gauche Effect
In 3-fluorocyclopentan-1-amine, the fluorine atom is not merely a steric placeholder; it actively dictates the ring's shape.
-
Mechanism: The
hyperconjugation stabilizes conformations where the C-F bond is gauche (synclinal) to vicinal C-C bonds rather than anti-periplanar. -
Result: This forces the cyclopentane ring into a specific "pucker" (typically an envelope conformation where C3 is the flap) to maximize these orbital overlaps. This reduces the entropy of the crystal lattice, often leading to sharper diffraction spots compared to the unsubstituted analog.
Visualization: Conformational Energy Landscape
The diagram below illustrates how fluorine substitution deepens the energy wells, "locking" the conformation compared to the shallow, multi-well landscape of the unsubstituted amine.
Figure 1: Impact of Fluorine substitution on the conformational energy landscape, effectively reducing pseudorotation and enhancing crystallographic order.
Part 3: Experimental Protocol (Self-Validating)
Objective: Grow single crystals of (1R,3R)-3-fluorocyclopentan-1-amine hydrochloride suitable for X-ray diffraction.
Phase 1: Salt Synthesis (Critical Step)
Free amines in this class are often volatile oils. You must generate a crystalline salt.
-
Dissolve 50 mg of the free amine in 2 mL of dry diethyl ether.
-
Cool to 0°C in an ice bath.
-
Add 1.1 equivalents of 2M HCl in diethyl ether dropwise.
-
Observation: A white precipitate should form immediately.
-
Validation: Filter and dry. Verify melting point (Target: >150°C) and
H-NMR (shift of -protons) to ensure salt formation before attempting crystallization.
Phase 2: Crystallization via Vapor Diffusion
This method is superior to evaporation for avoiding amorphous aggregation.
Materials:
-
Inner vial (2 mL glass)
-
Outer jar (20 mL glass with screw cap)
-
Solvent A (Good solvent): Methanol or Ethanol (absolute)
-
Solvent B (Anti-solvent): Diethyl Ether or Hexane
Workflow:
-
Dissolution: Dissolve 10 mg of the amine HCl salt in the minimum amount of Solvent A (approx 0.3 - 0.5 mL) in the inner vial. Ensure the solution is clear (filter if necessary).
-
Setup: Place the open inner vial inside the outer jar.
-
Diffusion: Carefully add 5-8 mL of Solvent B to the outer jar (surrounding the inner vial). Do not mix.
-
Incubation: Seal the outer jar tightly. Store at 4°C (fridge) to reduce kinetic energy and promote slow lattice growth.
-
Timeline: Check after 48-72 hours. Look for prismatic or block-like crystals.
Phase 3: Data Collection Strategy
-
Temperature: Collect at 100 K . This is non-negotiable for cyclopentyl rings to freeze out residual thermal motion (pucker disorder).
-
Source: Cu K
( Å) is preferred over Mo K for light atom structures to maximize diffraction intensity and anomalous signal from the Chlorine (and Fluorine) atoms for absolute configuration assignment.
Part 4: Data Interpretation & Troubleshooting
When solving the structure (using OLEX2 or SHELX), pay attention to these specific issues common to this scaffold:
1. Handling Ring Disorder: Even with fluorine, some ring puckering disorder may persist.
-
Symptom: Elongated thermal ellipsoids on C2/C4/C5 carbons.
-
Solution: Model the ring as two discrete components (Part A/Part B) with summed occupancy = 1.0. Restrain bond lengths (DFIX) and thermal parameters (SIMU/DELU) if necessary.
2. Absolute Configuration (Chirality):
-
Method: Use the Flack Parameter.
-
Validation: For the HCl salt, the anomalous scattering of Chlorine (Cl) is sufficient using Cu radiation.
-
Flack x ≈ 0.0 (u < 0.1) → Correct enantiomer.
-
Flack x ≈ 1.0 → Inverted structure.
-
-
Note: If using the free base or a fumarate salt, the Fluorine signal alone is too weak for reliable absolute configuration; you must rely on the known chirality of the starting material or use a heavy-atom salt (HBr).
3. The "Fluorine Flag": Check the C-F bond length.
-
Typical Range: 1.35 – 1.38 Å.
-
Warning: If the bond is > 1.45 Å, you may have misassigned a C-OH (hydroxyl) or C-C (methyl) group, or the F atom is disordered over multiple positions.
References
-
Conformational Analysis of Fluorinated Cycloalkanes
- Title: "Fluorine Gauche Effect Explained by Electrostatic Polariz
- Source:Journal of Physical Chemistry A, ACS.
- Context: Explains the theoretical basis for the "locked" envelope conform
-
Crystallographic Protocols for Amine Salts
- Title: "Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones."
- Source:Molecular Pharmaceutics, NIH/PMC.
- Context: Provides validated protocols for crystallizing amine salts with carboxylic acids and HCl.
-
Comparative Structural Data (Hydroxyl Analog)
- Title: "(1S,3S)-3-Aminocyclopentanol hydrochloride Structure."
- Source: BenchChem / PubChem D
- Context: Baseline structural data for the H-bonding alternative to the fluorin
-
Gem-Difluoro Structural Effects
- Title: "Thermodynamics and polarity-driven properties of fluorin
- Source:Beilstein Journal of Organic Chemistry, NIH/PMC.
- Context: Detailed analysis of how gem-difluoro substitution alters ring angles and packing, relevant for the "Altern
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
